

# Evaluating the diagnostic potential of Cathepsin G in psoriatic arthritis.

Author: BenchChem Technical Support Team. Date: December 2025



# Cathepsin G: A Potential Diagnostic Biomarker in Psoriatic Arthritis

A Comparative Analysis of its Diagnostic Utility and Pathogenic Role

For researchers, scientists, and drug development professionals navigating the complexities of psoriatic arthritis (PsA), the quest for reliable diagnostic biomarkers is paramount. Early and accurate diagnosis is critical to preventing irreversible joint damage.[1] This guide provides a comprehensive evaluation of Cathepsin G (CatG) as a potential diagnostic marker for PsA, comparing its performance with other established and emerging biomarkers. Detailed experimental protocols and a visualization of its implicated signaling pathways are included to support further research and development efforts.

Cathepsin G, a serine protease primarily found in the azurophilic granules of neutrophils, has emerged as a promising candidate due to its role in inflammation and immune responses.[2][3] [4] Recent studies have highlighted its elevated levels in the serum and synovial fluid of PsA patients, suggesting its potential to discriminate PsA from other arthritides and healthy individuals.[5][6]

# Comparative Diagnostic Performance of Psoriatic Arthritis Biomarkers







The diagnostic landscape of PsA is marked by a lack of definitive biomarkers, leading to reliance on clinical and imaging findings.[7][8] The following tables summarize the diagnostic performance of Cathepsin G in comparison to other potential biomarkers. It is important to note that direct head-to-head comparisons in the same patient cohorts are limited, and the data presented is a synthesis from various studies.



| Biomar<br>ker                       | Sample<br>Type            | Patient<br>Group                    | Control<br>Group                       | Key<br>Finding<br>s                   | Diagno<br>stic<br>Accura<br>cy<br>(AUC) | Sensiti<br>vity (%)                 | Specifi<br>city (%) | Refere<br>nce |
|-------------------------------------|---------------------------|-------------------------------------|----------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------|---------------------|---------------|
| Cathep<br>sin G<br>(CatG)           | Serum                     | Psoriati<br>c<br>Arthritis<br>(PsA) | Healthy<br>Control<br>s                | Signific<br>antly<br>higher<br>in PsA | Not<br>Reporte<br>d                     | 100 (>6<br>ng/mL<br>criterion       | Not<br>Reporte<br>d | [5]           |
| Psoriati<br>c<br>Arthritis<br>(PsA) | Gonarth<br>rosis<br>(GoA) | Higher<br>in PsA                    | 0.6176<br>(>1.01<br>ng/mL<br>criterion | Not<br>Reporte<br>d                   | Not<br>Reporte<br>d                     | [5]                                 |                     |               |
| Synovia<br>I Fluid                  | PsA<br>with<br>crystals   | PsA<br>without<br>crystals          | Higher<br>in PsA<br>with<br>crystals   | Not<br>Reporte<br>d                   | 89.54                                   | 86.00                               | [5][6]              |               |
| Cathep<br>sin K<br>(CatK)           | Serum                     | Psoriati<br>c<br>Arthritis<br>(PsA) | Gonarth<br>rosis<br>(GoA)              | Signific<br>antly<br>higher<br>in PsA | Not<br>Reporte<br>d                     | 100<br>(>0.86<br>ng/mL<br>criterion | Not<br>Reporte<br>d | [5]           |
| Synovia<br>I Fluid                  | PsA<br>with<br>crystals   | PsA<br>without<br>crystals          | Higher<br>in PsA<br>with<br>crystals   | Not<br>Reporte<br>d                   | 93.67                                   | 94.34                               | [5][6]              |               |
| СОМР                                | Serum                     | Psoriati<br>c<br>Arthritis<br>(PsA) | Healthy<br>Control<br>s (HC)           | Signific<br>antly<br>higher<br>in PsA | 0.96                                    | Not<br>Reporte<br>d                 | Not<br>Reporte<br>d | [8][9]        |



| Psoriati<br>c<br>Arthritis<br>(PsA) | Osteoar<br>thritis<br>(OA)   | Signific<br>antly<br>higher<br>in PsA   | Not<br>Reporte<br>d        | Not<br>Reporte<br>d                             | Not<br>Reporte<br>d | [8][9]              |                     |                     |
|-------------------------------------|------------------------------|-----------------------------------------|----------------------------|-------------------------------------------------|---------------------|---------------------|---------------------|---------------------|
| MMP-3                               | Serum                        | Psoriati<br>c<br>Arthritis<br>(PsA)     | Psoriasi<br>s (PsO)        | Signific<br>antly<br>higher<br>in PsA           | 0.70                | Not<br>Reporte<br>d | Not<br>Reporte<br>d | [8][9]              |
| Psoriati<br>c<br>Arthritis<br>(PsA) | Healthy<br>Control<br>s (HC) | No<br>significa<br>nt<br>differen<br>ce | 0.66                       | Not<br>Reporte<br>d                             | Not<br>Reporte<br>d | [8][9]              |                     |                     |
| Biomar<br>ker<br>Panel              | Serum                        | Psoriati<br>c<br>Arthritis<br>(PsA)     | Osteoar<br>thritis<br>(OA) | Panel<br>distingu<br>ishes<br>PsA<br>from<br>OA | 0.9984              | Not<br>Reporte<br>d | Not<br>Reporte<br>d | Not<br>Reporte<br>d |

Note: AUC refers to the Area Under the Receiver Operating Characteristic Curve, a measure of diagnostic accuracy. Data for different biomarkers may originate from separate studies with varying patient cohorts and methodologies.

### **Experimental Protocols**

Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. The following section details the methodologies for the key experiments cited in this guide.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Cathepsin G

This protocol is based on the methodology described in the study by Popova-Belova et al. and is a standard procedure for commercially available ELISA kits.[5]



#### 1. Sample Preparation:

- Collect venous blood samples in tubes containing an anticoagulant (e.g., heparin).
- Centrifuge the samples at 1000 x g for 15 minutes to separate the plasma.
- Collect the supernatant (plasma) and store at -80°C until analysis.
- For synovial fluid, aspirate from the affected joint and centrifuge to remove cellular debris.
  Store the supernatant at -80°C.
- 2. ELISA Procedure (based on a typical sandwich ELISA kit):[10][11][12][13]
- Bring all reagents and samples to room temperature before use.
- Prepare serial dilutions of the Cathepsin G standard to generate a standard curve.
- Add 100 μL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-Cathepsin G antibody.
- Incubate the plate, typically for 90 minutes at 37°C.
- Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the provided wash buffer.
- Add 100 μL of a biotin-conjugated anti-Cathepsin G detection antibody to each well.
- Incubate the plate, typically for 60 minutes at 37°C.
- Aspirate and wash the plate as described previously.
- Add 100 μL of a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
- Incubate the plate, typically for 30 minutes at 37°C.
- Aspirate and wash the plate as described previously.
- Add 90 μL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.



- Add 50 μL of stop solution to each well to terminate the reaction.
- Read the absorbance of each well at 450 nm using a microplate reader.
- Calculate the concentration of Cathepsin G in the samples by interpolating from the standard curve.

## **Signaling Pathways and Pathogenic Mechanisms**

Cathepsin G is implicated in the pathogenesis of PsA through its multifaceted roles in inflammation, immune cell recruitment, and tissue degradation. The following diagrams illustrate a proposed signaling pathway and the experimental workflow for its investigation.



Click to download full resolution via product page

Caption: Proposed signaling pathway of Cathepsin G in psoriatic arthritis pathogenesis.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating Cathepsin G as a diagnostic biomarker.



### **Conclusion and Future Directions**

The available evidence suggests that Cathepsin G holds significant promise as a diagnostic biomarker for psoriatic arthritis. Its high sensitivity in distinguishing PsA patients from healthy controls is particularly noteworthy.[5] However, its specificity in differentiating PsA from other inflammatory arthropathies requires further investigation in larger, well-controlled studies that include direct comparisons with a broader range of biomarkers.

### Future research should focus on:

- Head-to-head comparison studies: Directly comparing the diagnostic performance of Cathepsin G with other biomarkers in the same large, diverse patient cohorts.
- Longitudinal studies: Evaluating the potential of Cathepsin G to predict disease progression and treatment response.
- Mechanistic studies: Further elucidating the precise role of Cathepsin G in the signaling cascades that drive PsA pathogenesis.

The development of a reliable biomarker panel that includes Cathepsin G could significantly improve the early diagnosis and management of psoriatic arthritis, ultimately leading to better patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ajmc.com [ajmc.com]
- 2. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neutrophils in Psoriasis [frontiersin.org]



- 4. Cathepsin G cleaves and activates IL-36y and promotes the inflammation of psoriasis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum and Synovial Levels of Cathepsin G and Cathepsin K in Patients with Psoriatic Arthritis and Their Correlation with Disease Activity Indices PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum and Synovial Levels of Cathepsin G and Cathepsin K in Patients with Psoriatic Arthritis and Their Correlation with Disease Activity Indices PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers in psoriatic arthritis: A meta-analysis and systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biomarkers in psoriatic arthritis: A meta-analysis and systematic review [frontiersin.org]
- 9. Biomarkers in psoriatic arthritis: A meta-analysis and systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. novamedline.com [novamedline.com]
- 12. ELISA Kit FOR Cathepsin G | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. Human Cathepsin G ELISA Kit (ab285277) | Abcam [abcam.com]
- To cite this document: BenchChem. [Evaluating the diagnostic potential of Cathepsin G in psoriatic arthritis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370817#evaluating-the-diagnostic-potential-of-cathepsin-g-in-psoriatic-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com